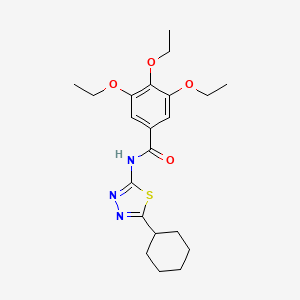![molecular formula C23H18N2O5S B3446689 dimethyl 5-[(10H-phenothiazin-10-ylcarbonyl)amino]isophthalate](/img/structure/B3446689.png)
dimethyl 5-[(10H-phenothiazin-10-ylcarbonyl)amino]isophthalate
説明
Dimethyl 5-[(10H-phenothiazin-10-ylcarbonyl)amino]isophthalate is a chemical compound that has been used in scientific research . It is a derivative of isophthalic acid and is commonly used as an intermediate in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of dimethyl 5-[(10H-phenothiazin-10-ylcarbonyl)amino]isophthalate involves a multi-step process starting with isophthalic acid. The first step involves the conversion of isophthalic acid to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with ethyl oxalyl chloride to form the corresponding ethyl ester. The ethyl ester is then reacted with dimethylamine and acetic anhydride to produce dimethyl 5-[(10H-phenothiazin-10-ylcarbonyl)amino]isophthalate.Molecular Structure Analysis
The molecular structure of dimethyl 5-[(10H-phenothiazin-10-ylcarbonyl)amino]isophthalate contains total 52 bond(s); 34 non-H bond(s), 21 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 2 ten .作用機序
Target of Action
The primary targets of 5-[(Phenothiazine-10-carbonyl)-amino]-isophthalic acid dimethyl ester are typically proteins or enzymes involved in oxidative stress and cellular signaling pathways. Phenothiazine derivatives are known to interact with various biological targets, including dopamine receptors, serotonin receptors, and enzymes like monoamine oxidase . These targets play crucial roles in neurotransmission, mood regulation, and oxidative stress response.
Mode of Action
This compound interacts with its targets primarily through binding to receptor sites or enzyme active sites. The phenothiazine moiety is known for its ability to intercalate into DNA and inhibit topoisomerase activity, leading to disruptions in DNA replication and transcription . Additionally, it can modulate receptor activity by either agonistic or antagonistic actions, depending on the specific receptor subtype it interacts with.
Biochemical Pathways
The affected biochemical pathways include those involved in neurotransmission and oxidative stress. By binding to dopamine and serotonin receptors, the compound can alter neurotransmitter release and reuptake, impacting mood and cognitive functions . Its interaction with oxidative stress-related enzymes can lead to the modulation of reactive oxygen species (ROS) levels, influencing cellular redox states and potentially inducing apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. It is likely absorbed through the gastrointestinal tract when administered orally, with its lipophilic nature facilitating its passage through cell membranes . The compound is distributed widely in the body, particularly in the brain due to its ability to cross the blood-brain barrier. Metabolism primarily occurs in the liver, where it undergoes oxidative and conjugative reactions. Excretion is mainly via the kidneys .
Result of Action
At the molecular level, the compound’s action results in the inhibition of DNA replication and transcription, modulation of neurotransmitter levels, and alteration of cellular redox states . These effects can lead to various cellular outcomes, including apoptosis in cancer cells, changes in mood and cognition, and protection against oxidative damage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy . Additionally, interactions with other drugs or dietary components can alter its pharmacokinetic profile, leading to changes in its absorption, metabolism, and excretion .
特性
IUPAC Name |
dimethyl 5-(phenothiazine-10-carbonylamino)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-29-21(26)14-11-15(22(27)30-2)13-16(12-14)24-23(28)25-17-7-3-5-9-19(17)31-20-10-6-4-8-18(20)25/h3-13H,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANDLTWEIDLRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Phenothiazine-10-carbonyl)-amino]-isophthalic acid dimethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[(5-methyl-4-nitro-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3446618.png)
![2-{5-[1-(methylamino)cyclopentyl]-1H-tetrazol-1-yl}ethyl (4-chlorophenyl)carbamate](/img/structure/B3446638.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3446664.png)
![N-[3-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B3446674.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B3446676.png)
![N-allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B3446697.png)
![2-(4-chlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]acetohydrazide](/img/structure/B3446702.png)

![1-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)azepane](/img/structure/B3446708.png)
![3-[(4-chlorophenyl)sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B3446710.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B3446718.png)
